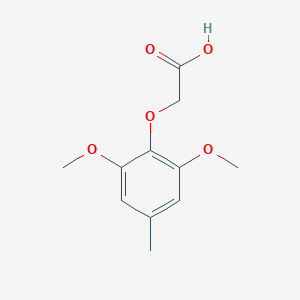
2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid is an organic compound with the molecular formula C11H14O5 and a molecular weight of 226.23 g/mol It is characterized by the presence of a phenoxyacetic acid moiety substituted with two methoxy groups and a methyl group on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid typically involves the reaction of 2,6-dimethoxy-4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .
Reaction Conditions:
Temperature: 60-80°C
Solvent: Aqueous or organic solvent (e.g., ethanol)
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Continuous stirred-tank reactors (CSTR) or batch reactors
Purification: Crystallization or distillation to obtain high-purity product
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to ensure product quality
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination
Major Products Formed
Oxidation: Formation of 2-(2,6-dimethoxy-4-methylbenzaldehyde)acetic acid or 2-(2,6-dimethoxy-4-methylbenzoic acid)acetic acid
Reduction: Formation of 2-(2,6-dimethoxy-4-methylphenoxy)ethanol
Substitution: Formation of 2-(2,6-dimethoxy-4-methyl-3-nitrophenoxy)acetic acid or 2-(2,6-dimethoxy-4-methyl-3-bromophenoxy)acetic acid
Aplicaciones Científicas De Investigación
2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Dimethoxyphenyl)acetic acid
- 2-(2-Methylphenoxy)acetic acid
- 2-(2,6-Dimethylphenoxy)acetic acid
Comparison
2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to 2-(2,4-Dimethoxyphenyl)acetic acid, the position of the methoxy groups can affect the compound’s steric and electronic properties, leading to differences in reactivity and interaction with biological targets .
Propiedades
Fórmula molecular |
C11H14O5 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
2-(2,6-dimethoxy-4-methylphenoxy)acetic acid |
InChI |
InChI=1S/C11H14O5/c1-7-4-8(14-2)11(9(5-7)15-3)16-6-10(12)13/h4-5H,6H2,1-3H3,(H,12,13) |
Clave InChI |
TUSCUANOBOEMDP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)OC)OCC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


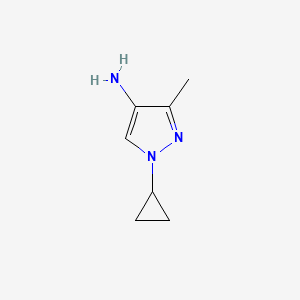
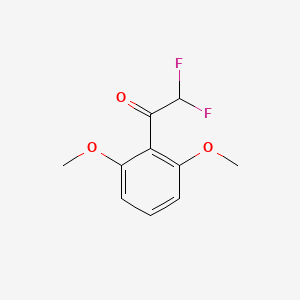
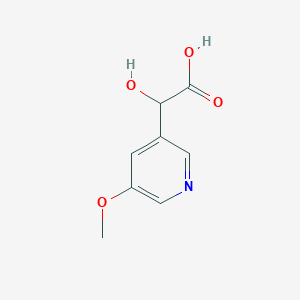
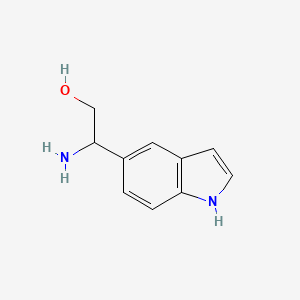
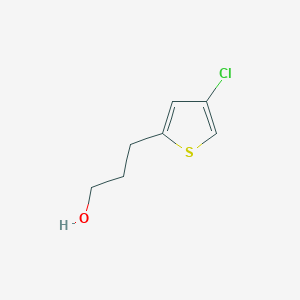
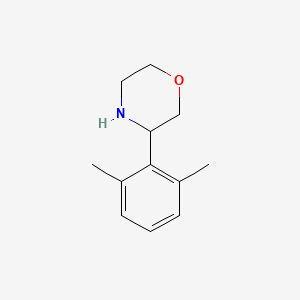
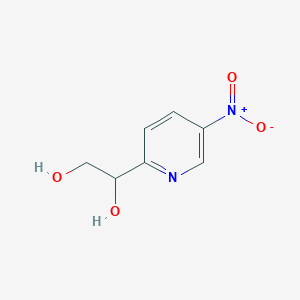
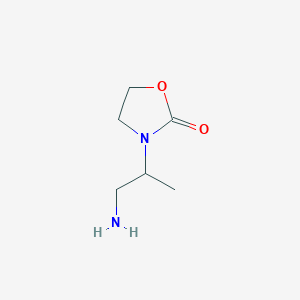
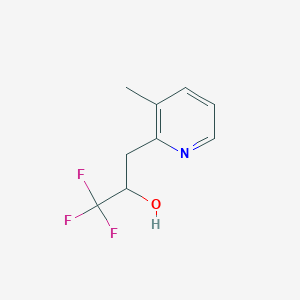
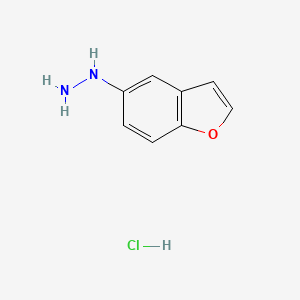

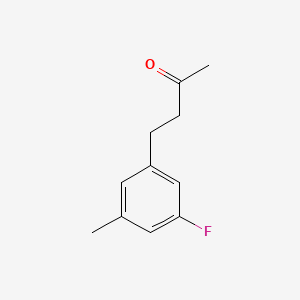
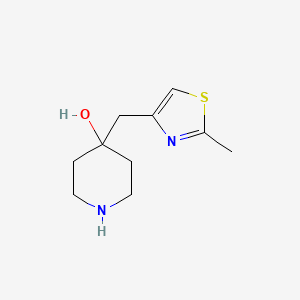
aminehydrochloride](/img/structure/B13602351.png)
